3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Description

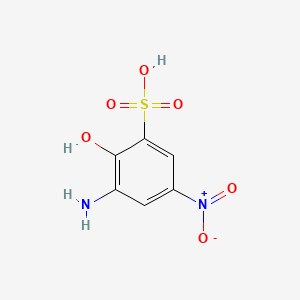

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIVFTJHYKDOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O6S | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024495 | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 70.7 °F (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

96-67-3, 98171-51-8 | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrophenol-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-4-nitro-1-phenol-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 3-amino-2-hydroxy-5-nitro-, diazotized, coupled with Et (7-hydroxy-1-naphthalenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.098.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K0N8U029N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

545 °F (decomposes) (NTP, 1992) | |

| Record name | 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a crucial intermediate in the production of various fine chemicals, particularly azo dyes.[1][2] This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. It elucidates the chemical rationale behind the synthetic route, details the experimental procedures, and discusses the critical parameters that influence the reaction's yield and purity. The synthesis primarily involves a two-step electrophilic aromatic substitution sequence starting from 2-aminophenol: sulfonation followed by nitration.

Introduction: Significance and Applications

This compound, also known as 2-amino-4-nitrophenol-6-sulfonic acid, is a substituted aromatic compound of significant industrial importance.[3][4] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, imparts a versatile reactivity that makes it a valuable precursor in organic synthesis.[5] The primary application of this compound lies in the dye industry, where it serves as a key intermediate for specialty dyes, including M-type reactive dyes.[5] Beyond its role in dye manufacturing, it has been investigated for applications in pharmaceuticals and as a diagnostic reagent.[5] The unique arrangement of its functional groups allows for the formation of stable complexes with metal ions, a property relevant in both catalysis and biological systems.[5]

The Core Synthesis Pathway: From 2-Aminophenol to the Final Product

The most industrially viable and commonly employed synthesis route for this compound commences with 2-aminophenol. This pathway is characterized by two sequential electrophilic aromatic substitution reactions: sulfonation and nitration. The order of these reactions is critical to achieving the desired isomer with high purity.

Mechanistic Rationale: Directing Group Effects

The choice to perform sulfonation prior to nitration is a strategic decision rooted in the principles of electrophilic aromatic substitution and the directing effects of the substituents on the benzene ring.

-

The Role of the Amino and Hydroxyl Groups: In the starting material, 2-aminophenol, both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups. This would lead to a mixture of products upon direct nitration, with substitution occurring at multiple positions.

-

Sulfonation as a Protective and Directing Strategy: By first sulfonating the 2-aminophenol, a sulfonic acid group (-SO₃H) is introduced onto the ring. This large, electron-withdrawing group will sterically hinder and electronically deactivate certain positions. More importantly, the sulfonation of 2-aminophenol primarily yields 2-aminophenol-4-sulfonic acid.

-

Nitration of the Sulfonated Intermediate: With the sulfonic acid group in place at the 4-position, the subsequent nitration is directed to the position ortho to the hydroxyl group and meta to the sulfonic acid group, which is the 5-position. This controlled, stepwise approach is key to selectively synthesizing the desired this compound isomer.

Visualizing the Synthesis Pathway

The following diagram illustrates the two-step synthesis of this compound from 2-aminophenol.

Caption: Synthesis of this compound.

Experimental Protocols

The following protocols are synthesized from available patent literature and represent a viable method for the laboratory-scale synthesis of this compound.[6]

Step 1: Sulfonation of 2-Aminophenol

This step involves the reaction of 2-aminophenol with a sulfonating agent, such as concentrated sulfuric acid or oleum, to produce 2-aminophenol-4-sulfonic acid.

Materials:

-

2-Aminophenol

-

Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20-65% SO₃)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling system, carefully add 2-aminophenol to concentrated sulfuric acid at a controlled temperature, typically between 5-35°C.

-

For a more potent sulfonation, oleum (65%) can be added dropwise to the mixture while maintaining the temperature.[7]

-

After the addition is complete, the reaction mixture is heated to a specified temperature (e.g., 65 ± 2°C) and held for a period of time (e.g., 2 hours) to ensure the completion of the reaction.[3]

-

The reaction is then quenched by carefully pouring the mixture into cold water, which causes the product, 2-aminophenol-4-sulfonic acid, to precipitate.

-

The precipitate is collected by filtration and washed to remove excess acid.

Step 2: Nitration of 2-Aminophenol-4-sulfonic acid

The sulfonated intermediate is then nitrated using a mixed acid solution to introduce the nitro group at the 5-position.

Materials:

-

2-Aminophenol-4-sulfonic acid (from Step 1)

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

Procedure:

-

The 2-aminophenol-4-sulfonic acid is dissolved or suspended in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling system.

-

A mixed acid solution (a mixture of concentrated nitric acid and concentrated sulfuric acid) is prepared and cooled.

-

The mixed acid is added dropwise to the solution of the sulfonated intermediate while maintaining a low temperature, typically in the range of -10°C to 30°C. A more preferred temperature range is 0-20°C to minimize side reactions.[6][7]

-

The molar ratio of nitric acid to 3-amino-4-hydroxybenzenesulfonic acid is typically maintained between 0.5:1 and 5:1, with a preferred range of 1:1 to 2:1.[6]

-

After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete nitration.

-

The final product, this compound, is isolated from the reaction mixture, often by precipitation upon dilution with water, followed by filtration.

Data Summary and Quality Control

The yield and purity of the final product are critical parameters in this synthesis.

| Parameter | Typical Value | Analysis Method |

| Yield | 85-90% (based on 2-aminophenol) | Gravimetric analysis |

| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Appearance | Light yellow to dark green crystalline powder | Visual Inspection |

| Solubility | 0.1-0.5 g/100 mL in water at 21.5°C | Experimental Determination |

Note: The yield and purity can vary depending on the specific reaction conditions and purification methods employed.[6]

Safety and Handling Considerations

The synthesis of this compound involves the use of strong acids and nitrating agents, which are corrosive and potentially hazardous.

-

Corrosive Materials: Concentrated sulfuric acid, oleum, and nitric acid are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Exothermic Reactions: The sulfonation and nitration reactions are exothermic. Proper temperature control is crucial to prevent runaway reactions. The addition of reagents should be done slowly and with adequate cooling.

-

Nitrating Agents: Mixed acid is a powerful nitrating agent and can react violently with organic materials. Care should be taken to avoid contact with incompatible substances.

-

Product Handling: The final product is a mild irritant and may cause skin, eye, and respiratory tract irritation upon contact or inhalation.[5]

Conclusion

The synthesis of this compound via the sulfonation and subsequent nitration of 2-aminophenol is a well-established and efficient method. The key to a successful synthesis lies in the careful control of reaction parameters, particularly temperature and reagent stoichiometry, to ensure the selective formation of the desired isomer. This guide provides a foundational understanding of the synthesis pathway and the underlying chemical principles, offering a valuable resource for professionals in the field of chemical synthesis and development.

References

-

Edmerls. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from [Link]

- CN104693074A. (2015). Preparation method of 2-amino-4-sulfo-6-acetaminophenol. Google Patents.

-

Eureka | Patsnap. (n.d.). Synthetic method of 2-aminophenol-4-sulfonamide. Retrieved from [Link]

- CN1850796A. (2006). 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. Google Patents.

- CN104592064A. (2015). Synthetic method of 2-aminophenol-4-sulfonamide. Google Patents.

-

Mach, E. J. (1954). The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. Digital Commons @ NJIT. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

-

Edmerls. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. YouTube. Retrieved from [Link]

- US4329503A. (1982). Process for the preparation of 2-amino-4-nitrophenol. Google Patents.

Sources

- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 2. youtube.com [youtube.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy this compound | 96-67-3 [smolecule.com]

- 6. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

- 7. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents [patents.google.com]

physicochemical properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Foreword

This technical guide provides a comprehensive examination of this compound (CAS No. 96-67-3), a critical intermediate in the chemical industry, particularly in the synthesis of azo dyes.[1] As researchers, scientists, and drug development professionals, a deep understanding of a molecule's physicochemical properties is paramount for optimizing reaction conditions, ensuring product purity, and predicting its behavior in various matrices. This document moves beyond a simple recitation of data points, offering insights into the causal relationships that govern this molecule's behavior and providing robust, field-proven protocols for its synthesis, purification, and analysis. The methodologies described are designed as self-validating systems, emphasizing the principles of scientific integrity and reproducibility.

Chemical Identity and Molecular Structure

This compound is a multifaceted aromatic compound, distinguished by the presence of four different functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H).[1] This unique combination of electron-donating (amino, hydroxyl) and strongly electron-withdrawing (nitro, sulfonic acid) groups dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers

| Parameter | Value |

|---|---|

| IUPAC Name | This compound |

| Synonyms | 2-Amino-4-nitrophenol-6-sulfonic acid, Sullanilic Acid[1][2] |

| CAS Number | 96-67-3[2] |

| Molecular Formula | C₆H₆N₂O₆S[2] |

| Molecular Weight | 234.19 g/mol [1] |

| InChI Key | DQIVFTJHYKDOMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[O-][1] |

Caption: 2D structure of this compound.

Core Physicochemical Properties

The interplay of the functional groups results in a compound that is a crystalline solid, with moderate water solubility imparted by the highly polar sulfonic acid and hydroxyl groups.

Table 2: Physical and Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Light yellow to dark green crystalline powder | [1][3] |

| Melting Point | 285 °C (decomposes) | [2][3] |

| Density | ~1.877 g/cm³ | [2] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C |[2] |

Acidity (pKa Values): An Expert Estimation

-

Sulfonic Acid Group (-SO₃H): Aromatic sulfonic acids are very strong acids. A predicted pKa value for this group is approximately -1.79.[3] This indicates that for all practical purposes in aqueous solution (pH > 0), this group will be fully deprotonated to the sulfonate anion (-SO₃⁻).

-

Amino Group (-NH₃⁺): The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6. However, the presence of two potent electron-withdrawing groups (nitro and sulfonate) will significantly decrease the electron density on the nitrogen atom, making it a weaker base. Consequently, its conjugate acid will be stronger. The pKa of the amino group is therefore expected to be considerably lower than 4.6, likely in the range of 1.5 - 2.5 .

-

Hydroxyl Group (-OH): The pKa of phenol is ~10.0.[4] The electron-withdrawing nitro and sulfonate groups will stabilize the corresponding phenoxide anion, making the hydroxyl group more acidic. Therefore, its pKa is expected to be significantly lower than 10, likely in the range of 6.5 - 7.5 .

Table 3: Estimated pKa Values

| Functional Group | Parent pKa | Expected Range | Rationale for Shift |

|---|---|---|---|

| Sulfonic Acid | ~ -1.5 | < 0 | Inherently strong acid. |

| Amino (as -NH₃⁺) | 4.6 (Aniline)[5] | 1.5 - 2.5 | Strong inductive/resonance withdrawal by -NO₂ and -SO₃⁻ groups. |

| Hydroxyl | 10.0 (Phenol)[4] | 6.5 - 7.5 | Strong inductive/resonance withdrawal by -NO₂ and -SO₃⁻ groups. |

Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment. While a verified public database spectrum for this specific compound is elusive, its key features can be predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be complex but should display characteristic absorption bands.

-

O-H Stretch: A broad band from 3200-3600 cm⁻¹ for the phenolic -OH group.

-

N-H Stretch: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

-

S=O Stretch: Strong, characteristic absorptions for the sulfonate group (-SO₃⁻) will appear around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹.

-

N=O Stretch: Strong, asymmetric and symmetric stretching bands for the nitro group (-NO₂) will be present near 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

Aromatic C-H/C=C: Aromatic C-H stretching will be seen just above 3000 cm⁻¹, and C=C ring stretching absorptions will appear in the 1600-1450 cm⁻¹ region.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show two aromatic protons. Due to their meta-relationship, they would appear as two doublets, each with a small coupling constant (J ≈ 2-3 Hz). The chemical shifts would be significantly downfield due to the electron-withdrawing groups. Broad, exchangeable signals for the -OH, -NH₂, and residual -SO₃H protons would also be present.

-

¹³C NMR: The spectrum would display six distinct aromatic carbon signals. The carbons directly attached to the electron-withdrawing nitro and sulfonic acid groups, as well as the oxygen and nitrogen atoms, would have characteristic chemical shifts that can be predicted using standard correlation charts.

UV-Visible Spectroscopy

The molecule contains a nitrated aromatic system, which is a strong chromophore. It is expected to exhibit strong absorption in the UV-A and possibly the visible region, contributing to its yellow/green color. Studies on similar molecules, such as derivatives of 3-amino-4-hydroxybenzenesulfonic acid, show significant absorption in the 250-400 nm range.[6]

Synthesis and Purification

The most common industrial synthesis involves a two-step electrophilic aromatic substitution starting from 2-aminophenol.[1] The order of these steps is critical to achieving the desired substitution pattern.

Caption: Common synthetic route for the target compound.

Detailed Laboratory Synthesis Protocol

This protocol is a representative procedure adapted from established methods for similar compounds.[7]

-

Nitration of 2-Aminophenol:

-

Rationale: Nitration must be performed first. If sulfonation were done first, the strongly deactivating sulfonic acid group would hinder the subsequent introduction of the nitro group. Low temperature is critical to control the exothermic reaction and prevent over-nitration.

-

Procedure:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, cool 200 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 54.5 g (0.5 mol) of 2-aminophenol, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of 31.5 g (0.5 mol) of concentrated nitric acid and 50 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the 2-aminophenol solution over 2-3 hours, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, stir the mixture at 5-10 °C for an additional 4 hours.

-

Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring. The intermediate, 4-nitro-2-aminophenol, will precipitate.

-

Filter the solid, wash with cold water until the washings are neutral, and dry.

-

-

-

Sulfonation of 4-Nitro-2-aminophenol:

-

Rationale: Fuming sulfuric acid (oleum) is used as the sulfonating agent because it contains excess SO₃, which is a powerful electrophile required to sulfonate the now strongly deactivated aromatic ring.

-

Procedure:

-

To a flask, add 100 mL of 20% oleum (fuming sulfuric acid).

-

Slowly add the dried 4-nitro-2-aminophenol from the previous step, keeping the temperature below 40 °C.

-

Once the addition is complete, slowly heat the mixture to 90-100 °C and maintain for 5-6 hours.

-

Monitor the reaction completion via HPLC.[8]

-

Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.

-

The product will precipitate. Filter the solid and wash with a saturated sodium chloride solution to remove excess acid.

-

-

Purification by Recrystallization

-

Rationale: Recrystallization is an effective method for purifying the crude product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Given the polar nature of the product, hot water is the most logical choice.

-

Procedure:

-

Transfer the crude, washed solid to an Erlenmeyer flask.

-

Add a minimal amount of deionized water and heat the suspension to boiling with stirring.

-

Continue adding small portions of hot water until the solid just dissolves, creating a saturated solution.

-

If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C.

-

Experimental Determination of Properties

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

-

Causality: HPLC is the gold standard for assessing the purity of dye intermediates.[1] A reversed-phase C18 column is ideal for separating aromatic compounds.[1] An acidic mobile phase buffer is essential to suppress the ionization of the phenolic hydroxyl group and ensure consistent protonation of the amino group, leading to sharp, reproducible peaks.

-

Protocol:

-

System: HPLC with UV detector.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: 254 nm or 280 nm.

-

Sample Prep: Dissolve ~10 mg of the compound in 100 mL of a 50:50 water/acetonitrile mixture.

-

Validation: The protocol is considered self-validating by running a standard of known purity to establish retention time and peak area, against which the synthesized sample is compared. Impurity profiling can identify starting materials or side-products.[1]

-

Caption: Workflow for HPLC purity analysis.

Safety and Handling

This compound is an irritant and requires careful handling.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful to aquatic life with long-lasting effects.[1]

-

Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

References

-

This compound - ChemBK. [Link]

-

2-amino-4-nitrophenol - Organic Syntheses Procedure. [Link]

-

The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - Digital Commons @ NJIT. [Link]

-

The pK a values for aminophenols isomers | Download Table - ResearchGate. [Link]

- CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google P

-

13 C NMR spectrum of compound 5. | Download Scientific Diagram - ResearchGate. [Link]

- CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google P

-

4-Aminophenol | C6H7NO | CID 403 - PubChem. [Link]

-

4-Aminophenol - Wikipedia. [Link]

-

(PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution - ResearchGate. [Link]

-

This compound Monohydrate >98.0%(HPLC)(T) 5g. [Link]

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. [Link]

-

FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. [Link]

-

Benzoic acid, 2-hydroxy-3-nitro- - the NIST WebBook. [Link]

-

2-amino-5-nitrobenzenesulfonic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]

Sources

- 1. Buy this compound | 96-67-3 [smolecule.com]

- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents [patents.google.com]

- 8. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS 96-67-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a pivotal chemical intermediate. It delves into its chemical and physical properties, synthesis methodologies, key applications, and essential safety protocols, offering a consolidated resource for laboratory and industrial professionals.

Core Chemical Identity and Properties

This compound (CAS 96-67-3) is an organic compound characterized by the presence of four distinct functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group.[1][2] This unique combination of functional groups dictates its chemical reactivity and makes it a valuable precursor in various synthetic processes.[3][4] The compound typically appears as a light yellow to dark green or brown crystalline powder.[3][5][6]

The presence of the hydrophilic sulfonic acid group confers good solubility in water.[1][4] This property is particularly advantageous in aqueous-phase reactions common in the dye manufacturing industry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 96-67-3 | [7][8][9] |

| Molecular Formula | C₆H₆N₂O₆S | [4][7][8] |

| Molecular Weight | 234.19 g/mol | [6][7][10] |

| Appearance | Light yellow to dark green/brown crystalline powder | [3][5][6] |

| Melting Point | 285 °C | [11][12] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5 °C | [11][12] |

| Density | ~1.877 g/cm³ (estimate) | [12] |

| IUPAC Name | 3-amino-2-hydroxy-5-nitrobenzene-1-sulfonic acid | [2] |

Synthesis Pathway and Industrial Manufacturing

The industrial synthesis of this compound is a multi-step process that leverages electrophilic aromatic substitution reactions. The most common and efficient pathway starts with a more basic precursor, such as 2-aminophenol or chlorobenzene.[3][13][14]

A prevalent method involves two primary steps:[3][14]

-

Sulfonation: The starting material, typically ortho-aminophenol, undergoes a sulfonation reaction with sulfuric acid. This step introduces the sulfonic acid group onto the benzene ring.[14]

-

Nitration: Following sulfonation, the intermediate product is subjected to nitration using nitric acid or a nitrate salt.[14] This carefully controlled reaction adds a nitro group at the 5-position, yielding the final product.[3]

The causality behind this sequence is critical. Performing sulfonation first helps to direct the subsequent nitration to the desired position on the aromatic ring, thereby maximizing the yield of the target molecule and minimizing unwanted isomers.

Sources

- 1. CAS 96-67-3: 2-Amino-4-nitrophenol-6-sulfonic acid [cymitquimica.com]

- 2. ECHA CHEM [chem.echa.europa.eu]

- 3. Buy this compound | 96-67-3 [smolecule.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Amino-4-nitrophenol-6-sulfonic acid | 96-67-3 [chemicalbook.com]

- 6. hztya.com [hztya.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 96-67-3 CAS Manufactory [chemicalbook.com]

- 10. 6-Amino-4-nitro-1-phenol-2-sulfonic acid | C6H6N2O6S | CID 4312530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 13. m.youtube.com [m.youtube.com]

- 14. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (AHSNA) in various organic solvents. While specific quantitative solubility data for AHSNA in a wide range of organic solvents is not extensively documented in publicly available literature, this guide offers a first-principles approach to predicting solubility behavior based on the molecule's unique physicochemical properties. Furthermore, it presents a detailed, field-proven experimental protocol for the systematic determination of its solubility, ensuring data integrity and reproducibility. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction to this compound (AHSNA)

This compound, with the CAS number 96-67-3 and molecular formula C₆H₆N₂O₆S, is a multifaceted organic compound.[1] Its structure is characterized by a benzene ring substituted with four distinct functional groups: a sulfonic acid (-SO₃H), a hydroxyl (-OH), an amino (-NH₂), and a nitro (-NO₂) group. This unique combination of functional groups imparts a high degree of polarity and reactivity to the molecule, making it a valuable intermediate in the synthesis of dyes, pigments, and potentially in pharmaceutical applications.[1][2] Understanding its solubility in organic solvents is paramount for its purification, reaction engineering, and formulation.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[1] AHSNA's multiple polar functional groups suggest a complex solubility profile, with significant potential for hydrogen bonding and strong dipole-dipole interactions.

Theoretical Framework for Predicting Solubility

A rigorous analysis of the AHSNA molecule allows for a qualitative prediction of its solubility in different classes of organic solvents. The interplay of its functional groups is key to this understanding.

Analysis of Functional Group Contributions

-

Sulfonic Acid Group (-SO₃H): This is a strongly acidic and highly polar functional group. Sulfonic acids are known to be significantly more acidic than their carboxylic acid counterparts and have a strong affinity for polar solvents, especially those capable of accepting hydrogen bonds.[3] Their presence typically confers high water solubility.[3]

-

Hydroxyl (-OH) and Amino (-NH₂) Groups: Both of these groups are capable of acting as hydrogen bond donors and acceptors. This significantly enhances the molecule's ability to interact with protic solvents like alcohols and water.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, contributing significantly to the molecule's overall polarity.[4] While it does not donate hydrogen bonds, the oxygen atoms can act as hydrogen bond acceptors.

-

Aromatic Ring: The benzene ring itself is nonpolar and lipophilic. However, in AHSNA, its nonpolar character is largely overshadowed by the highly polar substituents.

Predicted Solubility in Different Solvent Classes

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5][6] Given AHSNA's multiple hydrogen-bonding functional groups and high polarity, it is expected to exhibit its highest solubility in this class of solvents. Indeed, its solubility in water is documented, although values vary.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents possess large dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[7][8] AHSNA is expected to have moderate to good solubility in highly polar aprotic solvents like DMSO and DMF, which are excellent at solvating polar molecules. Solubility in less polar aprotic solvents like acetone may be more limited.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and minimal to no dipole moment. Due to the significant mismatch in polarity, AHSNA is predicted to be practically insoluble in nonpolar solvents.

The following diagram illustrates the key molecular features of AHSNA that govern its solubility.

Caption: Key functional groups of AHSNA and their influence on polarity.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[9] This technique measures the thermodynamic solubility, which is the saturation point of a solution in equilibrium with an excess of the solid compound.[10][11]

Required Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Experimental Protocol

-

Preparation of Solvent: Select a range of organic solvents from the different classes (polar protic, polar aprotic, nonpolar) for testing. A suggested list is provided in Table 1.

-

Sample Preparation: Add an excess amount of AHSNA to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the excess solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of AHSNA.[12][13]

-

Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Water | 80.1 | To be determined |

| Methanol | 32.7 | To be determined | |

| Ethanol | 24.5 | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |

| Dimethylformamide (DMF) | 36.7 | To be determined | |

| Acetonitrile | 37.5 | To be determined | |

| Acetone | 20.7 | To be determined | |

| Nonpolar | Toluene | 2.4 | To be determined |

| Hexane | 1.9 | To be determined | |

| Diethyl Ether | 4.3 | To be determined |

Note: The dielectric constants are approximate values and can vary with temperature.

Conclusion

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

-

Slideshare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. Solubility - Wikipedia [en.wikipedia.org]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. aozunasia.com [aozunasia.com]

- 8. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. pharmaguru.co [pharmaguru.co]

A Senior Application Scientist's Guide to the Safe Handling of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

This guide provides an in-depth technical overview of the safety protocols and handling precautions for 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the causality behind the recommended safety measures, ensuring a self-validating system of laboratory safety.

Section 1: Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₆H₆N₂O₆S.[1][2][3] It is characterized by the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups, which contribute to its reactivity and utility as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2] The compound typically appears as a light yellow to dark green or off-white to light brown crystalline powder.[2][3]

| Property | Value | Source |

| Molecular Weight | 234.18 g/mol | [4] |

| Melting Point | 285°C | [3][5] |

| Water Solubility | 0.1-0.5 g/100 mL at 21.5°C | [3][5] |

| Density | 1.877 g/cm³ | [5] |

Section 2: Hazard Identification and GHS Classification

While a comprehensive, universally adopted GHS classification for this compound is not consistently presented across all sources, the available information suggests that it should be handled with care. Based on data for structurally similar compounds and general chemical principles, it may cause skin, eye, and respiratory tract irritation.[2] Some sources indicate that similar compounds can cause serious eye irritation.[6]

Anticipated GHS Hazard Statements (Based on available data and chemical structure):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The presence of a nitro group on the aromatic ring suggests that thermal decomposition could release toxic nitrogen oxides.[7][8] Therefore, it is crucial to avoid heating the compound excessively or in uncontrolled conditions.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used to minimize inhalation exposure.[9]

-

Personal Protective Equipment (PPE): Don appropriate PPE as detailed in Section 4. This is a non-negotiable step to prevent skin and eye contact.

-

Weighing and Transfer: When weighing the solid, use a powder funnel and a spatula to avoid generating dust.[9] If possible, use a balance with a draft shield. For transfers, gently tap the container to move the solid rather than pouring from a height.

-

Dissolution: When dissolving the solid, add it slowly to the solvent with stirring. The compound is soluble in water.[1][2]

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[6] Decontaminate all surfaces and equipment used.

Storage:

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][9] Keep it away from strong oxidizing agents and incompatible materials.[9]

Section 4: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining PPE and engineering controls, is essential for minimizing exposure.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to control airborne dust and vapors.[9]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[10]

Personal Protective Equipment:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][11] Nitrile or neoprene gloves are generally suitable for handling this type of chemical.

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA-approved respirator with a particulate filter should be worn.[9][10]

Section 5: First-Aid and Emergency Procedures

In the event of exposure, immediate and appropriate first-aid measures are critical.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[11] If skin irritation occurs, get medical advice/attention.[6]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[6][11] If you feel unwell, call a poison center or doctor.[9]

-

If swallowed: Rinse mouth with water.[11] Do NOT induce vomiting. Seek immediate medical attention.[11]

Section 6: Toxicological Information and Routes of Exposure

Detailed toxicological data for this compound is not extensively available. However, based on its chemical structure and the presence of functional groups like the nitro and amino groups, it should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes.[12]

Section 7: Spill and Waste Disposal Procedures

Proper containment and disposal of spills and waste are crucial to prevent environmental contamination and further exposure.

Spill Response Workflow:

Caption: Workflow for responding to a solid chemical spill.

Waste Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or sewer systems.[10] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Section 8: References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 96-67-3 [smolecule.com]

- 3. This compound [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Spectroscopic Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid: A Theoretical and Practical Framework for Researchers

This technical guide provides an in-depth analysis of the anticipated spectral characteristics of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), a pivotal intermediate in the synthesis of azo dyes and other specialty chemicals.[1][2][3][4] Given the limited availability of published, experimentally-derived spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to present a robust theoretical framework. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.

Introduction to this compound

This compound is an aromatic sulfonic acid characterized by the presence of multiple functional groups: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group attached to a benzene ring.[1][4] This unique combination of electron-donating and electron-withdrawing groups dictates its chemical reactivity and its utility as a precursor in various chemical syntheses, particularly in the dye industry.[3] The compound typically appears as a light yellow to dark green crystalline powder and is soluble in water.[1]

The synthesis of this compound generally involves a two-step process: the nitration of 2-aminophenol to introduce the nitro group at the 5-position, followed by sulfonation at the 3-position.[1]

Predicted Spectral Characteristics

The following sections detail the predicted Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral properties of this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or ethanol) is expected to exhibit multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and its substituents. The presence of chromophores such as the nitro group and the overall substituted benzene ring will result in characteristic absorptions in the UV and possibly the visible region.

Predicted UV-Vis Absorption Maxima (λmax):

| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |

| ~230-250 nm | π → π | Benzene ring with electron-donating groups (-NH₂, -OH) |

| ~280-320 nm | π → π | Benzene ring with electron-withdrawing groups (-NO₂, -SO₃H) |

| ~350-420 nm | n → π* | Nitro group (-NO₂) |

The exact positions and intensities of these bands will be influenced by the solvent polarity and the pH of the solution, which can affect the protonation state of the amino, hydroxyl, and sulfonic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the various functional groups present in the molecule. The predicted vibrational frequencies are summarized below.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500-3300 | O-H stretch | Hydroxyl group (-OH) |

| 3400-3200 | N-H stretch | Amino group (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic ring |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1550-1490 | N-O asymmetric stretch | Nitro group (-NO₂) |

| 1350-1300 | N-O symmetric stretch | Nitro group (-NO₂) |

| 1250-1150 | S=O asymmetric stretch | Sulfonic acid group (-SO₃H) |

| 1080-1000 | S=O symmetric stretch | Sulfonic acid group (-SO₃H) |

| ~880 | C-H out-of-plane bend | Substituted aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed insights into the carbon and hydrogen framework of the molecule.

The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The protons of the -NH₂, -OH, and -SO₃H groups are exchangeable and may appear as broad singlets, the positions of which are highly dependent on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 7.5 - 8.0 | Doublet | Aromatic H ortho to -NO₂ |

| 7.0 - 7.5 | Doublet | Aromatic H ortho to -NH₂ |

| Broad signal | Singlet | -NH₂ protons |

| Broad signal | Singlet | -OH proton |

| Broad signal | Singlet | -SO₃H proton |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

The carbon NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are influenced by the electron-donating and electron-withdrawing nature of the substituents.

Predicted ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| 145 - 155 | C-OH |

| 135 - 145 | C-NO₂ |

| 130 - 140 | C-NH₂ |

| 125 - 135 | C-SO₃H |

| 110 - 125 | Aromatic C-H |

Experimental Protocols

For researchers seeking to acquire experimental data, the following protocols are recommended.

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., deionized water or ethanol) at a concentration of approximately 10-5 M.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition : Scan the sample from 200 to 800 nm, using the pure solvent as a reference.

-

Analysis : Identify the wavelengths of maximum absorbance (λmax).

IR Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Collect the spectrum over the range of 4000 to 400 cm⁻¹.

-

Analysis : Assign the observed absorption bands to the corresponding functional group vibrations.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Standard pulse programs should be used.

-

Analysis : Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the signals based on their chemical shifts, multiplicities, and integration values.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound.

Conceptual Experimental Workflow

Caption: Conceptual workflow for the spectroscopic analysis of the target compound.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications. Retrieved from [Link]

-

Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound Monohydrate. Retrieved from [Link]

Sources

A Researcher's Guide to Sourcing High-Purity 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid for Scientific Applications

Introduction: Understanding the Criticality of a Key Intermediate

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-67-3), also known by synonyms such as 2-Amino-4-nitrophenol-6-sulfonic acid, is a specialized aromatic compound whose utility in research and development is intrinsically linked to its purity.[1][2] With a molecular formula of C6H6N2O6S, this compound presents as a light yellow to dark green crystalline solid.[3] Its molecular structure, featuring amino, hydroxyl, nitro, and sulfonic acid functional groups, makes it a versatile intermediate.[3]

While it is a cornerstone intermediate in the synthesis of azo dyes and pigments for the textile and ink industries, its role in the pharmaceutical sector is of paramount importance to the scientific community.[1][4] It serves as a building block in the synthesis of various pharmaceutical compounds, where the presence of impurities can have profound consequences on the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1][5] This guide provides a technical framework for researchers, chemists, and drug development professionals to navigate the commercial landscape of high-purity this compound, ensuring the integrity and success of their scientific endeavors.

Defining "High-Purity" for Research and Pharmaceutical Applications

In the context of pharmaceutical synthesis, "high-purity" is not a mere marketing term but a stringent technical requirement. For this compound, this typically translates to a purity level of ≥98%, with many suppliers offering grades of 99% or higher.[1] However, the percentage purity is only the beginning of the story. A comprehensive understanding of the impurity profile is critical.

Common Impurities and Their Origins: The synthesis of this compound generally involves the sulfonation and nitration of 2-aminophenol.[3] Potential impurities can arise from several sources during this process:

-

Incompletely Substituted Derivatives: Starting materials that have not fully reacted.

-

Over-nitrated Products: The introduction of additional nitro groups onto the aromatic ring.

-

Hydrolysis By-products: Degradation of the desired product or intermediates.

-

Isomeric Impurities: Structurally similar molecules formed due to non-selective reactions.

The presence of these impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic by-products in a drug synthesis pathway. Therefore, a robust analytical assessment is non-negotiable.

Analytical Characterization: The primary analytical technique for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC) .[6] A typical method involves a reversed-phase system, often utilizing a C18 stationary phase, which provides excellent separation of aromatic compounds with varying polarities. Gradient elution with a mobile phase consisting of acetonitrile and water, with pH adjustment, is commonly employed to achieve optimal peak resolution and accurate quantification.

Commercial Suppliers of High-Purity this compound

The commercial availability of this chemical ranges from small research quantities to bulk industrial supply. Suppliers can be broadly categorized as large chemical conglomerates, specialized manufacturers, and catalog distributors.

| Supplier Category | Representative Companies | Typical Purity Offered | Scale | Notes |

| Global Distributors | TCI America (dist. by Fisher Scientific) | >98.0% (HPLC) | Grams to Kilograms | Well-documented products, readily available for research purposes. |

| Specialty Manufacturers | Ningbo Inno Pharmchem Co., Ltd. | ≥99% | Bulk | Focus on high-quality intermediates for pharmaceutical and dye industries. |

| Hangzhou Tianya Industry Co., Ltd. | Min 98% | Bulk | Specializes in dye intermediates with established export markets. | |

| Catalog/Research Suppliers | Ambeed | Not specified | Grams to Kilograms | Provides a range of research chemicals with available safety data. |

| CymitQuimica (dist. Fluorochem) | ≥96% | Grams | European supplier catering to laboratory and research needs. | |

| Santa Cruz Biotechnology | Not specified | Research quantities | Supplier of biochemicals for proteomics and other research areas. | |

| BLD Pharm | Not specified | Research quantities | Offers a catalog of chemicals with online ordering. |

Disclaimer: This table is not exhaustive and represents a snapshot of suppliers found during the research for this guide. Researchers should always conduct their own due diligence.

A Scientist's Workflow for Supplier and Material Qualification

Selecting a supplier and qualifying a new batch of a critical reagent like this compound is a systematic process that safeguards the integrity of your research. Simply choosing the cheapest option can introduce significant risks to your project timeline and budget.

Below is a recommended workflow for rigorous supplier and material qualification:

Caption: Workflow for qualifying a commercial supplier and a new material lot.

Step-by-Step Protocol for Material Qualification

-

Request a Certificate of Analysis (CoA): Before purchasing, request a lot-specific CoA. Do not accept a typical or general CoA.

-

Scrutinize the CoA:

-

Purity: Check the assay method (e.g., HPLC, titration) and the reported purity.

-

Impurities: Look for the identification and quantification of known impurities. A good CoA will list specific impurities, not just a general "total impurities" value.

-

Analytical Methods: The methods used should be clearly stated. This allows you to replicate or compare the data.

-

Date of Analysis: Ensure the analysis is recent.

-

-

In-House Verification (Crucial for cGMP and late-stage development):

-

Obtain a sample from the specific lot you intend to purchase.

-

Run an independent analysis in your own lab using a validated HPLC method. This confirms the supplier's CoA and ensures the material performs as expected in your hands.

-

Characterize the material using other techniques like NMR or Mass Spectrometry to confirm its identity.

-

-

Assess Lot-to-Lot Consistency: For long-term projects, it is vital to ensure a supplier can provide consistent quality over time. Request CoAs from previous lots to assess variability.

Troubleshooting Purity and Supplier Issues

Even with careful qualification, issues can arise. The following decision tree provides a logical framework for troubleshooting common problems.

Caption: Decision tree for troubleshooting potential purity issues with a commercial chemical.

Safe Handling and Storage

Proper handling and storage are essential to maintain the purity and ensure the safety of personnel. While a specific Safety Data Sheet (SDS) should always be consulted, general best practices for compounds of this class include:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C.[2][4]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust by handling it in a chemical fume hood. Wash hands thoroughly after handling.

-

Incompatibilities: Avoid contact with strong oxidizing agents and mineral acids.[2]

Conclusion

This compound is a critical intermediate whose quality has a direct bearing on research outcomes, particularly in the exacting field of drug development. The selection of a commercial supplier should not be a trivial decision but rather a systematic process of evaluation and verification. By scrutinizing Certificates of Analysis, performing in-house quality control, and fostering a strong technical relationship with suppliers, researchers can mitigate risks associated with material variability. This diligence ensures that the foundational chemistry of a project is sound, paving the way for reliable and reproducible scientific innovation.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Introducing this compound: A Versatile Compound for High-Quality Applications.

- Smolecule. (n.d.). Buy this compound | 96-67-3.

- Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound Monohydrate.

- Lab-Chemicals.Com. (n.d.). This compound, 95+%.

- ChemBK. (n.d.). This compound.

- Hangzhou Tianya Industry Co., Ltd. (n.d.). 6-Nitro-2-Aminophenol-4-Sulfonic Acid 96-93-5.

- Fisher Scientific. (n.d.). This compound Monohydrate 98.0+%, TCI America 5 g.

- Santa Cruz Biotechnology. (n.d.). 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid | CAS 96-93-5.

- Ambeed. (n.d.). 96-93-5 | 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-Amino-4-nitrophenol-6-sulfonic acid.

-

YouTube. (2021, April 5). Synthesis and Applications of 3-amino5-nitro2-hydroxy benzene sulphonic acid. Retrieved from [Link]

- Environmental Clearance. (2019, November 4). Environmental Clearance for M/s. Sahyog Pharma Chem Pvt Ltd.

- CymitQuimica. (n.d.). This compound.

- TCI America. (n.d.). This compound Monohydrate >98.0%(HPLC)(T) 25g.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-4-nitrophenol-6-sulfonic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Buy this compound | 96-67-3 [smolecule.com]

- 4. youtube.com [youtube.com]

- 5. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

historical applications of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in research

An In-depth Technical Guide to the Historical Research Applications of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

Introduction: A Multifunctional Aromatic Intermediate

This compound, also known by synonyms such as 4-Nitro-2-aminophenol-6-sulfonic acid and 6-Nitro-2-aminophenol-4-sulfonic acid (6-NAPSA), is an organic compound with the CAS Registry Number 96-67-3.[1][2][3] It is a crystalline powder, appearing as colorless prisms when recrystallized from water, though commercially available forms are often off-white to brown.[3][4][5] The molecule's significance in historical research and industrial applications stems from its unique combination of four distinct functional groups on a benzene ring: an amino (-NH₂), a hydroxyl (-OH), a nitro (-NO₂), and a sulfonic acid (-SO₃H) group.[6] This structural complexity allows for diverse chemical reactivity, making it a versatile and valuable intermediate, particularly in the synthesis of complex organic molecules.[6]

The compound is characterized by the molecular formula C₆H₆N₂O₆S and a molecular weight of approximately 234.19 g/mol .[1][4] It is soluble in water and possesses excellent acid-base properties due to the presence of the sulfonic acid group.[2][7]

Caption: Chemical structure of this compound.

Core Historical Application: Intermediate in Dyestuff Manufacturing

The most significant and well-documented historical application of this compound is its role as a key intermediate in the synthesis of dyes and pigments.[4][7][8] Its structure is particularly suited for producing azo dyes, including M-type reactive dyes, acid dyes, and mordant dyes, which have seen widespread use in the textile, ink, and paint industries.[4][6][7]

The value of this compound in dye synthesis is directly attributable to its functional groups:

-

Amino Group (-NH₂): This group is essential for the process of diazotization, where it is converted into a highly reactive diazonium salt. This salt then acts as an electrophile in subsequent coupling reactions.[6]

-